Dihydrocurcumenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

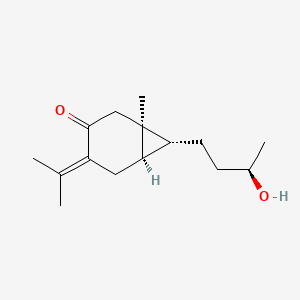

(1S,6R,7R)-7-[(3R)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12-,13-,15+/m1/s1 |

InChI Key |

OQZCUYXRSFWCJU-OPQSFPLASA-N |

Isomeric SMILES |

C[C@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O |

Canonical SMILES |

CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Sesquiterpenoid: A Technical Guide to the Natural Sources and Isolation of Dihydrocurcumenone

For Immediate Release

This technical guide provides a comprehensive overview of Dihydrocurcumenone, a carabrane-type sesquiterpene of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural origins of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities.

Natural Occurrence of this compound

This compound is a secondary metabolite found predominantly in the rhizomes of various species of the Curcuma genus (Zingiberaceae family). The most notable and well-documented natural source of this compound is Curcuma zedoaria , commonly known as white turmeric. While other Curcuma species are rich in curcuminoids and other sesquiterpenoids, C. zedoaria is a recognized source for isolating this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| Appearance | Pale yellow oil or semi-solid |

| CAS Number | 142717-57-5 |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural source, primarily Curcuma zedoaria rhizomes, is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of sesquiterpenoids from Curcuma species.

Extraction of Crude Sesquiterpenoid Mixture

Objective: To extract a crude mixture of sesquiterpenoids, including this compound, from the dried rhizomes of Curcuma zedoaria.

Methodology:

-

Plant Material Preparation: Freshly collected rhizomes of Curcuma zedoaria are washed, sliced, and shade-dried. The dried rhizomes are then pulverized into a coarse powder.

-

Solvent Extraction:

-

Method A: Maceration: The powdered rhizome (1 kg) is macerated with petroleum ether (3 L) at room temperature for 72 hours with occasional stirring. The process is repeated three times. The collected extracts are filtered and combined.

-

Method B: Soxhlet Extraction: The powdered rhizome (500 g) is packed into a thimble and extracted with n-hexane or petroleum ether in a Soxhlet apparatus for 48 hours.

-

-

Solvent Evaporation: The combined solvent extract is concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a viscous, dark-colored crude extract.

Table 1: Quantitative Data for Crude Extraction of Curcuma zedoaria Rhizomes

| Extraction Method | Solvent | Plant Material (g) | Crude Extract Yield (g) | Yield (%) |

| Maceration | Petroleum Ether | 1000 | 45.2 | 4.52 |

| Soxhlet Extraction | n-Hexane | 500 | 28.5 | 5.70 |

Fractionation and Column Chromatography

Objective: To separate the crude extract into fractions and isolate this compound using column chromatography.

Methodology:

-

Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to obtain fractions enriched with compounds of specific polarities. This compound, being a moderately polar sesquiterpenoid, is expected to be concentrated in the n-hexane or ethyl acetate fractions.

-

Column Preparation: A glass column (e.g., 60 cm length, 4 cm diameter) is packed with silica gel (60-120 mesh) as the stationary phase using a slurry packing method with n-hexane.

-

Sample Loading: The crude extract or the enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The elution is started with 100% n-hexane, and the polarity is gradually increased by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, v/v).

-

Fraction Collection and Analysis: Fractions of a specific volume (e.g., 25 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualized under UV light and/or by staining with an anisaldehyde-sulfuric acid reagent. Fractions showing a similar TLC profile to a this compound standard are pooled.

High-Performance Liquid Chromatography (HPLC) Purification

Objective: To achieve high purity of this compound from the semi-purified fractions obtained from column chromatography.

Methodology:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a C18 reversed-phase column is used.

-

Mobile Phase: A gradient system of acetonitrile and water is typically employed. The gradient is optimized to achieve the best separation of this compound from other co-eluting compounds.

-

Injection and Detection: The pooled fractions from column chromatography are dissolved in the mobile phase, filtered, and injected into the HPLC system. The elution is monitored using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Fraction Collection and Purity Assessment: The peak corresponding to this compound is collected. The purity of the isolated compound is then assessed by analytical HPLC, and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Illustrative Quantitative Data for this compound Purification

| Purification Step | Starting Material (g) | Isolated this compound (mg) | Purity (%) |

| Column Chromatography | 10.0 (Crude Extract) | 150 | ~85 |

| Preparative HPLC | 150 (Semi-pure) | 120 | >98 |

Experimental Workflow and Signaling Pathway

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway for Vasorelaxant Effect

This compound has been reported to exhibit vasorelaxant activity. While the precise mechanism is still under investigation, a plausible signaling pathway, based on the actions of similar sesquiterpenoids and vasorelaxant compounds, involves the inhibition of calcium influx in vascular smooth muscle cells.

Caption: Proposed vasorelaxant signaling pathway of this compound.

Conclusion

This technical guide provides a foundational resource for the study of this compound. The detailed protocols for its isolation and purification from Curcuma zedoaria offer a practical starting point for researchers. Furthermore, the proposed signaling pathway for its vasorelaxant activity opens avenues for further pharmacological investigation. The continued exploration of this compound and other bioactive sesquiterpenoids holds significant promise for the development of novel therapeutic agents.

Preliminary Biological Screening of Dihydrocurcumenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocurcumenone, a carabrane-type sesquiterpene, is a natural product isolated from the rhizomes of Curcuma zedoaria, a plant with a long history of use in traditional medicine. While its parent compound, curcumin, has been extensively studied for its diverse pharmacological activities, this compound remains a relatively under-investigated molecule. This technical guide provides a framework for the preliminary biological screening of this compound, outlining key assays and methodologies. Due to the limited availability of specific experimental data for this compound, this document also draws upon data from the closely related sesquiterpene curcumenone and the well-researched curcuminoids to provide a comprehensive reference for researchers.

Data Presentation: Quantitative Analysis of Biological Activities

Quantitative data for the biological activities of this compound is not extensively available in the current literature. The following tables summarize the available data for related compounds from Curcuma zedoaria and curcumin, which can serve as a benchmark for future studies on this compound.

Table 1: Cytotoxic Activity of Sesquiterpenes from Curcuma zedoaria and Curcumin Analogs

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Curcumenol | AGS (Gastric Cancer) | MTT | 212-392 µM | [1] |

| 4,8-dioxo-6β-methoxy-7α,11-epoxycarabrane | AGS (Gastric Cancer) | MTT | 212-392 µM | [1] |

| Zedoarofuran | AGS (Gastric Cancer) | MTT | 212-392 µM | [1] |

| Procurcumenol | WEHI-3 (Mouse Leukemia) | MTT | 25.6 µM | [2] |

| Procurcumenol | HL-60 (Human Leukemia) | MTT | 106.8 µM | [2] |

| Curcumin | A549 (Lung Cancer) | MTT | 33 µM | [3] |

| Curcumin | HeLa (Cervical Cancer) | MTT | 242.8 µM (72h) | [4] |

| Dehydrozingerone | HeLa (Cervical Cancer) | MTT | 8.63 µM | [5] |

Table 2: Antioxidant Activity of Curcumin and its Derivatives

| Compound | Assay | IC50 Value | Reference |

| Curcumin | DPPH Radical Scavenging | 32.86 µM | [6] |

| Curcumin | DPPH Radical Scavenging | Comparable to Trolox | [7] |

| Nanocurcumin | DPPH Radical Scavenging | 0.68 µg/mL | [8] |

| Curcumin | ABTS Radical Scavenging | 18.54 µg/mL | [8] |

| Nanocurcumin | ABTS Radical Scavenging | 15.59 µg/mL | [8] |

| Curcumin | H2O2 Scavenging | 38.40 µg/mL | [8] |

| Nanocurcumin | H2O2 Scavenging | 24.98 µg/mL | [8] |

Table 3: Antimicrobial Activity of Curcumin

| Compound | Bacterial Strain | MIC Value | Reference |

| Curcumin | Staphylococcus aureus (MRSA) | 125-250 µg/mL | [9] |

| Curcumin | Staphylococcus aureus | 187.5 µg/mL | [9] |

| Curcumin | Staphylococcus epidermidis | 46.9 µg/mL | [9] |

| Curcumin | Escherichia coli | 163 µg/mL | [10] |

| Curcumin | Pseudomonas aeruginosa | 175 µg/mL | [10] |

| Curcumin Aqueous Extract | Staphylococcus aureus | 375 mg/mL | |

| Curcumin Aqueous Extract | Enterococcus faecalis | 375 mg/mL |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key biological screening assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from a dose-response curve.[3]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[11]

Anti-inflammatory Activity (NF-κB Inhibition Assay)

Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response.

Protocol:

-

Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with different concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a specified time.

-

Nuclear Extraction: Isolate nuclear proteins from the cells.

-

NF-κB DNA Binding Assay: Use a commercially available ELISA-based kit to measure the binding of the p65 subunit of NF-κB to its consensus DNA sequence.

-

Data Analysis: Determine the inhibitory effect of this compound on NF-κB activation by comparing the results of treated cells to the LPS-stimulated control. The IC50 value for NF-κB inhibition can then be calculated.[12][13]

Antimicrobial Activity (Microbroth Dilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., 1.5 x 10^8 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for preliminary biological screening assays.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

The preliminary biological screening of this compound is a critical step in evaluating its therapeutic potential. While direct experimental data for this specific compound is currently limited, the established protocols and comparative data from related molecules such as curcumenone and curcumin provide a solid foundation for future research. The methodologies outlined in this guide for assessing cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities offer a standardized approach to systematically investigate the pharmacological profile of this compound. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may unveil a promising new lead compound for drug development.

References

- 1. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenes from the Rhizomes of Curcuma zedoaria and their Cytotoxicity against Leukemic Cell Lines [repository.neelain.edu.sd]

- 3. biorxiv.org [biorxiv.org]

- 4. hh.um.es [hh.um.es]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. scitepress.org [scitepress.org]

- 9. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The antioxidant activity of some curcuminoids and chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukaazpublications.com [ukaazpublications.com]

In Vitro Antioxidant Activity of Dihydrocurcumenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocurcumenone, a minor curcuminoid found in turmeric (Curcuma longa), is a subject of growing interest within the scientific community for its potential therapeutic properties. As a structural analogue of curcumin, the principal and most studied curcuminoid, this compound is being investigated for a range of bioactivities, including its antioxidant potential. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to a focused search for effective antioxidant compounds. This technical guide provides an in-depth overview of the in vitro methods used to assess the antioxidant activity of this compound and related curcuminoids, summarizes key quantitative data for comparative analysis, and explores the underlying molecular mechanisms and signaling pathways.

Quantitative Analysis of Antioxidant Activity: A Comparative Perspective

While specific quantitative data on the in vitro antioxidant activity of this compound is not extensively available in the current body of scientific literature, a comparative analysis with its close structural relatives, curcumin and its hydrogenated derivatives, offers valuable insights. The following table summarizes the 50% inhibitory concentration (IC50) values for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of curcumin and its hydrogenated metabolites, providing a benchmark for assessing the potential antioxidant efficacy of this compound. A lower IC50 value indicates greater antioxidant activity.

| Compound | DPPH Radical Scavenging Activity (IC50, µM) |

| Curcumin | 23.5 ± 0.7 |

| Tetrahydrocurcumin (THC) | 10.2 ± 0.3 |

| Hexahydrocurcumin (HHC) | 11.5 ± 0.4 |

| Octahydrocurcumin (OHC) | 11.5 ± 0.5 |

| Trolox (Standard) | 14.2 ± 0.4 |

Data sourced from Somparn et al., 2007. This data is provided for comparative purposes to infer the potential activity of this compound.

Experimental Protocols for In Vitro Antioxidant Assays

The assessment of antioxidant activity in vitro is conducted using a variety of assays, each with a distinct mechanism of action. The following are detailed protocols for three commonly employed methods: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The discoloration is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound) and standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound and the standard antioxidant in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test compound or standard to the wells.

-

For the control, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

-

For the blank, add 100 µL of the solvent to 100 µL of the solvent.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in color is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound (this compound) and standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound and the standard antioxidant in the appropriate solvent.

-

Assay Protocol:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of the test compound or standard to the wells.

-

-

Incubation: Incubate the microplate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound (this compound) and standard (e.g., Ferrous sulfate, FeSO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a series of dilutions of this compound and the ferrous sulfate standard.

-

Assay Protocol:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the test compound or standard to the wells.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described antioxidant assays.

Signaling Pathway Diagrams

The antioxidant effects of curcuminoids are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like curcuminoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and can be activated by oxidative stress. Curcuminoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and mitigating oxidative stress.

Conclusion

This compound, as a curcuminoid, holds significant promise as a natural antioxidant. While direct quantitative data for its in vitro antioxidant activity remains to be fully elucidated, comparative analysis with structurally similar compounds like curcumin and its hydrogenated metabolites suggests a potent free radical scavenging capacity. The established methodologies for assessing antioxidant activity, including the DPPH, ABTS, and FRAP assays, provide a robust framework for future investigations into this compound. Furthermore, its potential to modulate key cellular signaling pathways, such as the Keap1-Nrf2/ARE and NF-κB pathways, indicates that its antioxidant effects may extend beyond direct radical quenching to the upregulation of endogenous defense mechanisms. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary protocols and conceptual framework to advance the study of this compound and its potential applications in human health and disease prevention.

Dihydrocurcumenone: A Technical Whitepaper on its Potential Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocurcumenone, a carabrane-type sesquiterpene found in plants of the Curcuma genus, particularly Curcuma zedoaria and Curcuma wenyujin, is an emerging compound of interest for its potential therapeutic properties. While direct, in-depth research on the anti-inflammatory activity of this compound is currently limited, a substantial body of evidence for related sesquiterpenes isolated from the same plant species suggests a promising avenue for investigation. This technical guide consolidates the available data on closely related compounds, outlines plausible mechanisms of action, and provides a framework for future research into the anti-inflammatory potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Sesquiterpenes, a class of C15 terpenoids, are widely distributed in the plant kingdom and have been shown to possess a broad range of biological activities, including anti-inflammatory effects. This compound, isolated from Curcuma zedoaria, is a sesquiterpene with a molecular formula of C₁₅H₂₄O₂.[1] Its structural similarity to other known anti-inflammatory sesquiterpenes from the same genus warrants a thorough investigation of its potential in modulating inflammatory pathways.

Anti-inflammatory Activity of Related Sesquiterpenes from Curcuma Species

Direct quantitative data on the anti-inflammatory activity of this compound is not extensively available in the current literature. However, studies on other sesquiterpenes isolated from Curcuma zedoaria and Curcuma wenyujin provide compelling indirect evidence of its potential.

Quantitative Data from In Vivo Studies

Several sesquiterpenes from Curcuma zedoaria have been evaluated for their ability to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears. The following table summarizes the inhibitory effects of these compounds.

| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Ear Edema (%) | Reference |

| Furanodiene | 1.0 | 75 | [2] |

| Furanodienone | 1.0 | 53 | [2] |

| Indomethacin (Control) | 0.5 | 88 | [2] |

Note: In the same study, curcumenone, a structurally similar compound to this compound, did not show inhibitory activity in this assay.

In Vitro Anti-inflammatory Effects

Curcumolide, another sesquiterpenoid from Curcuma wenyujin, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[3] It was shown to decrease the production of nitric oxide (NO), a key inflammatory mediator.[3]

Plausible Mechanisms of Anti-inflammatory Action

Based on the mechanisms elucidated for curcumin and other related sesquiterpenes, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][5] Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Curcumin, a well-studied anti-inflammatory agent, is known to inhibit the NF-κB pathway.[4] It is plausible that this compound shares this mechanism.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[3] Curcumin and its analogues have been shown to modulate MAPK signaling.[3]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments that would be essential to elucidate the anti-inflammatory properties of this compound.

In Vivo Model: TPA-Induced Mouse Ear Edema

This model is used to assess the topical anti-inflammatory activity of a compound.

-

Animals: Male ICR mice (6-8 weeks old).

-

Procedure:

-

Dissolve this compound in a suitable vehicle (e.g., acetone).

-

Apply the test solution to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone.

-

After a set time (e.g., 30 minutes), apply a solution of TPA in the same vehicle to both ears.

-

After a specific inflammation period (e.g., 4-6 hours), sacrifice the mice and collect circular sections from both ears using a biopsy punch.

-

Measure the weight of the ear punches.

-

-

Data Analysis: The anti-inflammatory effect is calculated as the percentage inhibition of edema, determined by the difference in weight between the right and left ear punches.

In Vitro Model: LPS-Induced Inflammation in Macrophages

This model assesses the effect of a compound on inflammatory responses in immune cells.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Culture RAW 264.7 cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of inflammatory mediators.

-

-

Assays:

-

Nitric Oxide (NO) Production: Measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK).

-

Caption: Workflow for in vivo and in vitro anti-inflammatory assays.

Future Directions and Conclusion

The existing literature on related sesquiterpenes strongly suggests that this compound possesses anti-inflammatory properties worthy of detailed investigation. Future research should focus on:

-

Direct evaluation of this compound in a battery of in vitro and in vivo anti-inflammatory models.

-

Elucidation of the precise molecular targets within the NF-κB and MAPK signaling pathways.

-

Structure-activity relationship studies to understand the key functional groups responsible for its activity.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

References

- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumolide, a unique sesquiterpenoid with anti-inflammatory properties from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivity-based analysis and chemical characterization of anti-inflammatory compounds from Curcuma zedoaria rhizomes using LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Antibacterial Potential of Dihydrocurcumenone and Related Sesquiterpenoids

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research on the antibacterial effects of Dihydrocurcumenone is limited in publicly available scientific literature. This document provides an in-depth overview of the antibacterial activity of structurally related sesquiterpenoids isolated from Curcuma species, primarily ar-turmerone, to infer the potential antibacterial properties of this compound. The findings presented herein should be considered as a proxy and a guide for future research into this compound.

Introduction

This compound is a carabrane-type sesquiterpene that has been isolated from Curcuma zedoaria. As a member of the vast family of sesquiterpenoids found in the Curcuma genus, its biological activities are of significant interest to the scientific community. While specific studies on the antibacterial effects of this compound are scarce, a considerable body of research has explored the antimicrobial properties of other Curcuma sesquiterpenes, most notably ar-turmerone. These compounds, extracted from the rhizomes of plants like Curcuma longa (turmeric) and Curcuma zedoaria (white turmeric), have demonstrated a range of antibacterial and antifungal activities. This technical guide synthesizes the available quantitative data, details the experimental protocols used in these studies, and visualizes key processes to provide a comprehensive resource for researchers investigating the potential of this compound as a novel antibacterial agent.

Quantitative Antibacterial Data

The antibacterial efficacy of Curcuma sesquiterpenoids has been evaluated against a variety of pathogenic bacteria. The primary metrics used to quantify this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The following tables summarize the key quantitative findings from various studies on ar-turmerone and related extracts.

Table 1: Minimum Inhibitory Concentration (MIC) of Ar-Turmerone against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 15.6 | [1] |

| Escherichia coli | - | Weakly active/Inactive | [2][3] |

| Bacillus cereus | - | 78 | [4] |

| Staphylococcus aureus | - | 78 | [4] |

| Aspergillus niger | - | 19.5 | [4] |

| Dermatophytes | Clinical Strains | 1.56-6.25 | [5] |

Table 2: Antibacterial Activity of Curcuma Species Extracts Rich in Sesquiterpenoids

| Plant Extract | Bacterial Strain | MIC (mg/mL) | Reference |

| Curcuma zedoaria (Acetone Extract) | Staphylococcus aureus | 0.01-0.15 | [6] |

| Curcuma zedoaria (Hexane Extract) | Various Bacteria | 0.01-0.15 | [6] |

| Curcuma malabarica (Acetone Extract) | Various Bacteria | 0.01-0.94 | [6] |

| Curcuma malabarica (Hexane Extract) | Various Bacteria | 0.01-0.94 | [6] |

| Curcuma heyneana (Germacrone) | Pseudomonas aeruginosa | 0.0156 | [7] |

| Curcuma heyneana (Dehydrocurdione) | Bacillus subtilis | 0.0312 | [7] |

| Curcuma xanthorrhiza (Ethanol Extract) | MDR Pseudomonas aeruginosa | 0.125 | [8] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antibacterial activity of Curcuma sesquiterpenoids.

1. Broth Microdilution Method for MIC Determination

This method is widely used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

-

A few colonies are suspended in a sterile saline solution or broth.

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

The inoculum is then diluted to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.[4][8]

-

-

Preparation of Test Compound:

-

The isolated sesquiterpenoid (e.g., ar-turmerone) or plant extract is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

-

-

Incubation and Observation:

-

The prepared bacterial inoculum is added to each well containing the diluted test compound.

-

Positive (broth with bacteria) and negative (broth only) controls are included.

-

The microtiter plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4][8]

-

2. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

-

Preparation of Agar Plates:

-

A standardized bacterial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

-

Application of Test Compound:

-

Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

A defined volume of the test compound solution (at various concentrations) is added to each well.

-

-

Incubation and Measurement:

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

-

3. Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

-

Procedure:

-

Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

-

This aliquot is subcultured onto a fresh, antibiotic-free agar plate.

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count (i.e., no colony formation on the subculture plate).[7]

-

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining MIC and MBC of antibacterial compounds.

Postulated Antibacterial Signaling Pathway Disruption by Sesquiterpenoids

Caption: Potential mechanisms of antibacterial action by Curcuma sesquiterpenoids.

Potential Mechanisms of Antibacterial Action

While the precise mechanisms of action for this compound are yet to be elucidated, studies on related sesquiterpenoids suggest several possibilities. The lipophilic nature of these compounds allows them to interact with the bacterial cell membrane, leading to a disruption of membrane integrity and function. This can result in the leakage of intracellular components, dissipation of the proton motive force, and inhibition of respiratory chain enzymes. Furthermore, some sesquiterpenoids have been shown to interfere with bacterial cell division and biofilm formation. The synergistic effects observed when Curcuma extracts are combined with conventional antibiotics suggest that these compounds may also act by inhibiting efflux pumps or other resistance mechanisms.

Conclusion and Future Directions

The available evidence strongly suggests that sesquiterpenoids from Curcuma species, such as ar-turmerone, possess significant antibacterial properties against a range of pathogenic bacteria. Although direct data on this compound is lacking, its structural similarity to these active compounds makes it a promising candidate for further investigation.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from natural sources or through synthetic routes.

-

In Vitro Antibacterial Screening: Conducting comprehensive in vitro antibacterial assays of pure this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

-

Mechanistic Studies: Investigating the precise molecular mechanisms by which this compound exerts its antibacterial effects.

-

In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy and safety profile of this compound in animal models of bacterial infection.

By systematically addressing these research areas, the full potential of this compound as a novel antibacterial agent can be realized, paving the way for the development of new therapies to combat the growing threat of antibiotic resistance.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemotaxonomic Characterization and in-Vitro Antimicrobial and Cytotoxic Activities of the Leaf Essential Oil of Curcuma longa Grown in Southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidermatophytic Properties of Ar-Turmerone, Turmeric Oil, and Curcuma longa Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of Curcuma zedoaria and Curcuma malabarica tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

The Enigmatic Sesquiterpene: A Technical Guide to the Discovery and Natural Occurrence of Dihydrocurcumenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydrocurcumenone, a carabrane-type sesquiterpene, has emerged as a molecule of interest within the vast chemical landscape of the Curcuma genus. This technical guide delves into the discovery, natural occurrence, and foundational experimental protocols related to this compound. It aims to provide a comprehensive resource for researchers exploring its therapeutic potential, particularly in the realm of cardiovascular health due to its observed vasorelaxant properties.

Discovery and Initial Characterization

The definitive characterization of this compound, specifically its 4S-dihydrocurcumenone form, was significantly advanced in a 1998 study by Yoshikawa and colleagues. While the compound may have been isolated earlier, this research provided a detailed elucidation of its absolute stereostructure and was the first to report its biological activity.[1] The study, published in the Chemical and Pharmaceutical Bulletin, identified this compound as a constituent of Curcuma zedoaria and laid the groundwork for future investigations into its pharmacological effects.

Natural Occurrence

This compound is known to occur naturally in the rhizomes of Curcuma zedoaria (white turmeric), a perennial herb belonging to the ginger family (Zingiberaceae).[1] While its presence in this species is established, a comprehensive quantitative analysis of this compound across various Curcuma species is not yet available in the existing scientific literature. The concentration of sesquiterpenoids in Curcuma species can be highly variable, influenced by factors such as geographical location, cultivation conditions, and post-harvest processing.

Analytical Methodologies for Quantification

The quantification of this compound can be achieved using established analytical techniques for sesquiterpenes in plant matrices. The table below summarizes the recommended methodologies based on successful quantification of similar compounds in Curcuma species.

| Analytical Method | Instrumentation | Column/Stationary Phase | Mobile Phase/Carrier Gas & Conditions | Detection | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS system | Capillary column (e.g., HP-5MS) | Helium carrier gas with a temperature gradient program (e.g., initial temp 60°C, ramp to 280°C) | Mass Spectrometry (MS) | [2] |

| High-Performance Liquid Chromatography (HPLC) | HPLC system with UV or DAD detector | C18 reversed-phase column | Gradient elution with a mixture of acetonitrile and water | UV detection at a wavelength determined by the UV maximum of this compound (e.g., ~256 nm for similar compounds) | [3][4] |

Experimental Protocols

Isolation of this compound from Curcuma zedoaria

The following protocol is a synthesized methodology based on common procedures for the isolation of sesquiterpenes from Curcuma zedoaria rhizomes.

1. Extraction:

- Dried and powdered rhizomes of Curcuma zedoaria (e.g., 2.0 kg) are subjected to exhaustive extraction with methanol at room temperature or under reflux conditions for several hours.[5]

- The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

- The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[6]

- The sesquiterpenes, including this compound, are expected to be concentrated in the less polar fractions (n-hexane and dichloromethane).

3. Chromatographic Purification:

- The n-hexane or dichloromethane fraction is subjected to column chromatography on silica gel.

- Elution is performed with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[5]

- Fractions are collected and monitored by thin-layer chromatography (TLC), visualizing with an appropriate staining agent (e.g., anisaldehyde-sulfuric acid) followed by heating.

- Fractions containing compounds with similar TLC profiles to known sesquiterpenes are pooled.

- Further purification of the pooled fractions is achieved through repeated column chromatography or preparative HPLC to yield pure this compound.

start [label="Dried Rhizomes of Curcuma zedoaria"];

extraction [label="Methanol Extraction"];

partitioning [label="Solvent Partitioning\n(n-hexane, CH2Cl2, EtOAc)"];

column_chrom [label="Silica Gel Column Chromatography"];

tlc [label="TLC Monitoring"];

purification [label="Preparative HPLC"];

pure_compound [label="Pure this compound"];

characterization [label="Structure Elucidation"];

start -> extraction;

extraction -> partitioning;

partitioning -> column_chrom [label="Select n-hexane/\nCH2Cl2 fraction"];

column_chrom -> tlc;

tlc -> purification [label="Pool fractions"];

purification -> pure_compound;

pure_compound -> characterization;

}

Spectroscopic Characterization

The structural elucidation of the isolated this compound is performed using a combination of spectroscopic methods.

| Spectroscopic Method | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, olefinic, aliphatic). |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the complete assignment of the molecular structure. |

Signaling Pathway of Vasorelaxant Activity

The vasorelaxant activity of 4S-dihydrocurcumenone was demonstrated through its ability to inhibit the contraction of isolated rat aortic strips induced by a high concentration of potassium chloride (K+).[1] This mode of action strongly suggests the involvement of voltage-gated calcium channels (VGCCs).

High K+ concentrations lead to depolarization of the vascular smooth muscle cell membrane, which in turn opens L-type voltage-gated Ca2+ channels. The subsequent influx of extracellular Ca2+ increases the intracellular Ca2+ concentration. This rise in Ca2+ allows it to bind to calmodulin, activating myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, vasoconstriction.

This compound is hypothesized to act as a calcium channel blocker. By inhibiting the L-type VGCCs, it prevents the influx of Ca2+ in response to depolarization. This leads to a decrease in intracellular Ca2+ levels, reduced MLCK activity, and consequently, vasorelaxation.

Conclusion and Future Directions

This compound, a sesquiterpene from Curcuma zedoaria, demonstrates promising vasorelaxant properties, likely mediated through the blockade of voltage-gated calcium channels. While its initial characterization has been established, further research is warranted in several key areas. A systematic quantification of this compound in various Curcuma species would provide valuable information for its sourcing and standardization. Furthermore, detailed mechanistic studies are required to fully elucidate its interaction with calcium channels and to explore other potential signaling pathways that may contribute to its biological activity. Such investigations will be crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Identification and quantitation of eleven sesquiterpenes in three species of Curcuma rhizomes by pressurized liquid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Multiple Sesquiterpenes in Curcuma wenyujin Herbal Medicines and Related Products with One Single Reference Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. Cytotoxic constituents from the rhizomes of Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and purification methods for Dihydrocurcumenone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of Dihydrocurcumenone

Currently, there is a lack of published, readily accessible methods for the total synthesis of this compound. The compound is primarily obtained through extraction and purification from natural sources.

Isolation and Purification of this compound from Curcuma zedoaria

The following protocol outlines a general procedure for the isolation and purification of this compound from the dried rhizomes of Curcuma zedoaria. This protocol is a composite of established methods for the separation of sesquiterpenes from this plant species.

Experimental Workflow

Caption: Isolation and Purification Workflow for this compound.

Materials and Reagents

| Material/Reagent | Grade |

| Dried rhizomes of Curcuma zedoaria | --- |

| Methanol (MeOH) | ACS Grade |

| n-Hexane | ACS Grade |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Dichloromethane (CH2Cl2) | ACS Grade |

| Water (H2O) | Distilled or Deionized |

| Silica Gel (for column chromatography) | 60-120 mesh |

| TLC Plates | Silica gel 60 F254 |

| Solvents for HPLC | HPLC Grade |

Protocol

1. Extraction

-

Grind the dried rhizomes of Curcuma zedoaria into a fine powder.

-

Macerate the powdered rhizomes in methanol (1:5 w/v) at room temperature for 72 hours with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Solvent Partitioning

-

Suspend the crude methanol extract in water and sequentially partition with n-hexane, dichloromethane, and ethyl acetate.

-

Combine the organic layers and evaporate the solvent to yield the respective fractions. Sesquiterpenes like this compound are expected to be enriched in the less polar fractions (n-hexane and ethyl acetate).

3. Silica Gel Column Chromatography

-

Pack a glass column with silica gel slurried in n-hexane.

-

Load the n-hexane or ethyl acetate fraction onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 20 mL).

4. Thin-Layer Chromatography (TLC) Analysis

-

Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

5. Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the enriched fractions using a semi-preparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Characterization

The identity and purity of the isolated this compound can be confirmed by various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Quantitative Data Summary

The following table summarizes typical yields and purity that can be expected from the isolation and purification process, although these values can vary depending on the quality of the plant material and the specific conditions used.

| Parameter | Value | Reference |

| Extraction Yield (Crude Methanol Extract) | 5-15% (w/w) | General literature |

| Fraction Yield (n-Hexane/EtOAc) | 1-5% (w/w) of crude extract | General literature |

| Purity after Column Chromatography | 60-80% | Estimated |

| Final Purity after HPLC | >95% | Expected |

Logical Relationship of Purification Steps

Caption: Purification logic from complex mixture to pure compound.

References

Application Notes & Protocols for Dihydrocurcumenone Quantification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Dihydrocurcumenone, a key metabolite of curcumin, in biological matrices. The protocols are primarily based on advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Given the limited literature available for the direct quantification of this compound, the following protocols have been adapted from validated methods for the closely related and structurally similar curcumin metabolite, Tetrahydrocurcumin (THC).

Introduction to this compound and Analytical Challenges

This compound is a reductive metabolite of curcumin, the principal curcuminoid in turmeric. As curcumin and its metabolites garner increasing interest for their therapeutic properties, robust and sensitive analytical methods are crucial for pharmacokinetic, metabolic, and drug development studies. The primary challenges in quantifying this compound in biological samples include its low in vivo concentrations, potential for rapid metabolism, and the presence of interfering substances. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection offers the necessary selectivity and sensitivity for accurate quantification.

Analytical Techniques for this compound Quantification

The two predominant analytical techniques for the quantification of curcuminoids and their metabolites are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, with LC-MS/MS generally providing lower limits of detection and greater specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the quantification of curcumin and its metabolites. The method's sensitivity is suitable for many in vitro and some in vivo applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and specificity. It is particularly well-suited for pharmacokinetic studies where analyte concentrations are often very low.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of representative HPLC-UV and LC-MS/MS methods adapted for this compound analysis.

Table 1: HPLC-UV Method Performance

| Parameter | Curcumin | Tetrahydrocurcumin (THC) |

| Linearity Range | 100–5000 ng/mL[1][2] | 100–5000 ng/mL[1][2] |

| Limit of Quantification (LOQ) | 100 ng/mL[1][2] | 100 ng/mL[1][2] |

| Accuracy (% Recovery) | 95.14%[3] | Not Reported |

| Precision (% RSD) | <1%[4] | Not Reported |

Table 2: LC-MS/MS Method Performance

| Parameter | Curcumin | Tetrahydrocurcumin (THC) |

| Linearity Range | 0.5–500 ng/mL[5][6] | 0.5–500 ng/mL[5][6] |

| Limit of Quantification (LOQ) | 0.5 ng/mL[5][6] | 0.5 ng/mL[5][6] |

| Accuracy (% Bias) | -7.95 to +6.21[3] | Not Reported |

| Precision (% RSD) | <15%[7] | <15%[7] |

| Recovery | 65-84%[8] | Not Reported |

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound in Plasma

This protocol is adapted from a method for the simultaneous determination of curcumin and tetrahydrocurcumin in rat plasma and liver homogenates.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma, add 50 µL of an internal standard (e.g., 17β-estradiol, 10 µg/mL in methanol).

-

Add 2 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., Waters Spherisorb, 4.6 mm × 250 mm, 5 µm).[1][2]

-

Mobile Phase: Acetonitrile:Methanol:Water (40:23:37, v/v/v), adjusted to pH 3.0 with orthophosphoric acid.[1]

-

Detection Wavelength: 280 nm for this compound (as adapted from THC).[1][2]

-

Column Temperature: 25°C.

Protocol 2: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from a validated LC-MS/MS assay for curcumin and tetrahydrocurcumin in rat plasma.[5][6]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., salbutamol, 50 ng/mL).

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm × 50 mm, 3.5 µm).[9]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A suitable gradient can be optimized, for example, starting with 90% A, decreasing to 10% A over 3 minutes, holding for 1 minute, and then returning to initial conditions.

-

Flow Rate: 0.25 mL/min.[9]

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical for this compound, to be determined by direct infusion of a standard):

-

Precursor Ion (Q1): [M-H]⁻ or [M+H]⁺ of this compound.

-

Product Ion (Q3): A characteristic fragment ion.

-

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathways Modulated by Curcumin and its Metabolites

Curcumin and its metabolites have been shown to modulate various signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most significantly affected.[1][2][3][4][5][9][10][11]

Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by Curcumin and its metabolites.

References

- 1. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin Mediates Its Anti-Breast Cancer Effects through the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 6. Validated LC/MS/MS assay for curcumin and tetrahydrocurcumin in rat plasma and application to pharmacokinetic study of phospholipid complex of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Liquid Chromatography –Tandem Mass Spectrometric Method for Quantification of Curcuminoids in Cell Medium and Mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid analysis of curcumin and curcumin metabolites in rat biomatrices using a novel ultraperformance liquid chromatography (UPLC) method. | Semantic Scholar [semanticscholar.org]

- 9. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]

- 11. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Proposed HPLC-MS/MS Method for the Quantitative Analysis of Dihydrocurcumenone in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocurcumenone, a carabrane-type sesquiterpene isolated from Curcuma zedoaria, has garnered interest for its potential pharmacological activities, including vasorelaxant effects.[1] To facilitate pharmacokinetic and toxicokinetic studies, a sensitive and robust analytical method for the quantification of this compound in biological matrices is essential. This application note details a proposed High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The described method, which includes a straightforward protein precipitation step for sample preparation, is designed to offer high sensitivity, specificity, and throughput.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (CAS: 142717-57-5)[1]

-

Diazepam (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and Diazepam (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range.

Plasma Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[2][3][4][5]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Diazepam internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard HPLC system capable of gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Proposed HPLC and Mass Spectrometry Parameters

| Parameter | Proposed Setting |

| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[6][7][8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions for equilibration. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 2: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 237.2 | 121.1 | (To be optimized) |

| Diazepam (IS) | 285.2 | 193.1 | (To be optimized)[9][10] |

Data Presentation

The following table summarizes the expected performance characteristics of this proposed method, based on typical values for bioanalytical method validation as per FDA guidelines.[11][12][13][14]

Table 3: Expected Quantitative Performance of the Proposed Method

| Parameter | Expected Result |

| Linearity Range | 1 - 1000 ng/mL (r² ≥ 0.99) |

| LLOQ | 1 ng/mL |

| Intra-day Precision | ≤ 15% CV |

| Inter-day Precision | ≤ 15% CV |

| Intra-day Accuracy | 85 - 115% of nominal value (80-120% at LLOQ) |

| Inter-day Accuracy | 85 - 115% of nominal value (80-120% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

Visualizations

Caption: Workflow for this compound analysis in plasma.

Caption: Proposed fragmentation of this compound in MS/MS.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nacalai.com [nacalai.com]

- 8. glsciencesinc.com [glsciencesinc.com]

- 9. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 12. fda.gov [fda.gov]

- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Note: Characterization of Dihydrocurcumenone using NMR Spectroscopy

Abstract

Dihydrocurcumenone, a sesquiterpenoid found in plants of the Curcuma genus, is a compound of interest for its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of natural products like this compound. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. It includes sample preparation, data acquisition parameters, and a summary of predicted spectral data. Furthermore, a potential signaling pathway for this compound is discussed based on the known activities of the related compound, curcumin.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For natural product chemists and drug development professionals, NMR is indispensable for structure elucidation, verification, and purity assessment. This compound (Figure 1), a derivative of curcumin, requires precise structural characterization to understand its structure-activity relationship. This document outlines the standard operating procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data for this compound

Disclaimer: The following ¹H and ¹³C NMR data are predicted values obtained from the Natural Products Magnetic Resonance Database (NP-MRD). Experimental values may vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 2.15 | m | |

| 2 | 1.85 | m | |

| 4 | 2.55 | m | |

| 5 | 2.25 | m | |

| 7 | 1.65 | m | |

| 8 | 1.95 | m | |

| 10 | 3.80 | q | 6.5 |

| 11 | 1.25 | d | 6.5 |

| 13 | 1.05 | s | |

| 14 | 1.10 | s | |

| 15 | 1.75 | s |

Predicted ¹³C NMR Data

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 35.2 |

| 2 | 28.1 |

| 3 | 210.5 |

| 4 | 45.3 |

| 5 | 30.4 |

| 6 | 135.8 |

| 7 | 25.7 |

| 8 | 29.8 |

| 9 | 50.1 |

| 10 | 68.2 |

| 11 | 23.4 |

| 12 | 124.5 |

| 13 | 20.1 |

| 14 | 21.9 |

| 15 | 18.7 |

Experimental Protocols

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) for unambiguous spectral interpretation. Purity can be assessed by HPLC or LC-MS.

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K (25 °C).

2D NMR Experiments (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

-

Structure Elucidation: Use the chemical shifts, coupling constants (from ¹H NMR), and correlations from 2D NMR spectra to assign each signal to a specific atom in the this compound molecule.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Characterization by NMR.

Potential Signaling Pathway

Based on the known biological activities of the structurally related compound curcumin, this compound may also modulate inflammatory pathways. One such key pathway is the NF-κB signaling cascade.